molecular formula C17H18N4O3S B2720938 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid CAS No. 852437-13-9

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid

Cat. No. B2720938
CAS RN: 852437-13-9
M. Wt: 358.42
InChI Key: HIMKKUSVAIYKPI-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid” belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyridazine core, which is a bicyclic system with a nitrogen atom at positions 1, 2, and 4 of the first ring, and a nitrogen atom at position 3 of the second ring. This core is substituted at position 3 by a phenyl ring bearing an ethoxy group at position 4, and at position 6 by a thioether linked to a butanoic acid .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-rich triazole ring, the electrophilic carbonyl group of the butanoic acid, and the relatively nucleophilic sulfur atom of the thioether .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the butanoic acid could confer some degree of water solubility, while the ethoxy group could increase its lipophilicity .

Scientific Research Applications

  • Synthesis of Heterocycles : This compound is involved in the synthesis of different heterocycles, which are crucial in medicinal chemistry for developing therapeutic agents. For instance, Deeb et al. (2005) explored the synthesis of triazolo[4,3-b]pyridazine derivatives through various chemical reactions (Deeb, Hassaneen, & Kotb, 2005).

  • Antimicrobial Properties : Compounds derived from triazolo[4,3-b]pyridazines have been studied for their antimicrobial properties. El‐Kazak and Ibrahim (2013) synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines with potential antimicrobial activity (El‐Kazak & Ibrahim, 2013).

  • Antibacterial Activity : Al-Kamali et al. (2014) focused on the synthesis of novel thieno[2,3-c]pyridazines, starting from compounds similar to 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid, to evaluate their antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

  • Anticancer Activity : The synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, related to the mentioned compound, has been explored by Procopiou et al. (2018) for potential applications in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Structural Analysis : Dong and Wang (2005) synthesized and analyzed the crystal structure of a compound closely related to this compound, highlighting the importance of structural studies in understanding the properties of such compounds (Dong & Wang, 2005).

  • Insecticidal Properties : Fadda et al. (2017) reported the synthesis of heterocycles incorporating a thiadiazole moiety for use as insecticidal agents against the cotton leafworm, indicating the potential application of related compounds in agriculture (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

  • Pharmacological Activities : The synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, related to the mentioned compound, have been studied by Suresh, Lavanya, and Rao (2016) for antibacterial and antifungal activity (Suresh, Lavanya, & Rao, 2016).

Future Directions

Given the biological activity of other triazolopyridazine derivatives, this compound could be of interest for further study in medicinal chemistry . Its synthesis and biological evaluation would be necessary steps in this direction.

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-13(17(22)23)25-15-10-9-14-18-19-16(21(14)20-15)11-5-7-12(8-6-11)24-4-2/h5-10,13H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMKKUSVAIYKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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